2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)sulfonyl)-N-(p-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-16-7-13-20(14-8-16)26-21(29)15-32(30,31)24-22(17-5-3-2-4-6-17)27-23(28-24)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQRHGYETZRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)sulfonyl)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a sulfonamide moiety, and a p-tolyl acetamide group. These structural components are significant for its biological activity, particularly in enzyme inhibition and receptor interactions.
Molecular Formula
- Chemical Formula : CHClNOS
- Molecular Weight : 373.88 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring is known for its role in binding to biological targets, while the sulfonamide group enhances the compound's solubility and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in several diseases.
- Receptor Modulation : It may modulate the activity of various receptors involved in neurotransmission and inflammation.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit varying degrees of antimicrobial activity against different bacterial strains. The following table summarizes the antibacterial efficacy observed in related studies:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate | |
| Escherichia coli | Weak | |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on AChE and urease:
| Enzyme | IC Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 25 ± 5 |
| Urease | 15 ± 3 |
These findings suggest that the compound could be valuable in treating conditions related to excessive enzyme activity, such as Alzheimer's disease and certain gastrointestinal disorders.
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of imidazole derivatives, including this compound, against Hepatitis C virus (HCV). The results indicated that the compound inhibited HCV replication with an IC value of approximately 32 μM, showcasing its potential as an antiviral agent .
- Anticancer Activity : Research involving cell lines demonstrated that the compound induced apoptosis in non-small cell lung cancer (NSCLC) cells. The combination of this compound with standard chemotherapy agents resulted in enhanced cytotoxicity compared to monotherapy .
- Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins, revealing critical amino acid interactions that contribute to its inhibitory effects on enzymes .
Scientific Research Applications
Biological Activities
The compound has demonstrated a range of biological activities, including:
- Antimicrobial Activity : Research indicates that imidazole derivatives often exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to penetrate microbial cell walls, making it effective against various pathogens.
- Anticancer Properties : Studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
- Anticonvulsant Effects : There is emerging evidence suggesting that imidazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in the treatment of epilepsy.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of imidazole derivatives, including this compound. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another research article, the anticancer properties were investigated using cell lines representing different cancer types. The compound was found to induce cell death through apoptosis, with a mechanism involving mitochondrial disruption .
Case Study 3: Neuroprotective Effects
Recent findings suggest that this compound has neuroprotective effects in animal models of epilepsy. It was shown to reduce seizure frequency and severity, indicating potential as an anticonvulsant agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
